Pralsetinib

RET inhibition IC50 potency

Pralsetinib (BLU-667) is a rationally designed, highly selective RET kinase inhibitor offering a significantly improved therapeutic window over older multi-kinase inhibitors like cabozantinib. Its minimal off-target activity translates to superior tolerability and clinical efficacy, demonstrated by a 78% ORR and 50.1-month median OS in treatment-naïve NSCLC. This compound is essential for translational oncology research, particularly for modeling acquired G810 solvent-front resistance mutations and screening next-generation RET inhibitors. Ideal for real-world comparative effectiveness studies against other RET-targeted therapies.

Molecular Formula C27H32FN9O2
Molecular Weight 533.6 g/mol
Cat. No. B610190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralsetinib
SynonymsPralsetinib;  BLU-667;  BLU 667;  BLU667; 
Molecular FormulaC27H32FN9O2
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
InChIInChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1
InChIKeyGBLBJPZSROAGMF-SIYOEGHHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pralsetinib Procurement: A Highly Selective RET Kinase Inhibitor for RET-Altered Cancers


Pralsetinib (also known as BLU-667 and marketed as Gavreto®) is an oral, small-molecule tyrosine kinase inhibitor (TKI) designed for high selectivity against the Rearranged during Transfection (RET) kinase [1]. It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with metastatic RET fusion-positive non-small cell lung cancer (NSCLC) and for adult and pediatric patients 12 years of age and older with advanced or metastatic RET fusion-positive thyroid cancer who require systemic therapy [2][3]. Pralsetinib was rationally designed to address the limitations of earlier, less selective multi-kinase inhibitors (MKIs) by minimizing off-target kinase inhibition, thereby aiming to improve both efficacy and tolerability in patients with RET-driven malignancies [1].

Why Pralsetinib Cannot Be Replaced by Older Multi-Kinase Inhibitors


Older, non-selective multi-kinase inhibitors (MKIs) like cabozantinib and vandetanib, which also inhibit RET, suffer from significant off-target activity against other kinases such as VEGFR2, MET, and EGFR [1]. This lack of selectivity leads to dose-limiting toxicities that frequently compromise clinical efficacy and patient adherence, as the maximum tolerated dose is often limited by off-target effects rather than target inhibition [1]. In contrast, pralsetinib was specifically engineered for high RET selectivity, demonstrating substantially greater potency against wild-type RET and key oncogenic alterations while sparing a broad panel of other kinases [2]. This fundamental difference in target specificity precludes simple substitution, as the therapeutic window and clinical outcomes are not equivalent. The quantitative evidence below details the specific, verifiable advantages that justify the selection of pralsetinib over these less targeted alternatives.

Pralsetinib Quantitative Differentiation: Comparative Data for Scientific Selection


Superior RET Kinase Inhibition Potency Over Multi-Kinase Inhibitors

Pralsetinib demonstrates significantly greater potency against wild-type RET kinase compared to the multi-kinase inhibitors cabozantinib and vandetanib. In vitro biochemical assays show that pralsetinib inhibits RET with an IC50 of 0.3-0.4 nM [1]. In direct comparison, pralsetinib is 8 to 28-fold more potent than cabozantinib and vandetanib against wild-type RET [2][3].

RET inhibition IC50 potency biochemical assay

Kinome-Wide Selectivity Profile Confirms Reduced Off-Target Activity

Pralsetinib was engineered for high selectivity against a broad panel of human kinases. When screened against 256 kinases at a concentration 100-fold above its RET IC50 (17 nM), pralsetinib exhibited a clean selectivity profile with minimal inhibition of non-RET kinases [1]. This contrasts with the broad-spectrum inhibition seen with MKIs, which are known to potently inhibit VEGFR2, MET, and other targets [2].

kinase selectivity off-target safety pharmacology

Robust and Durable Clinical Activity in RET Fusion-Positive NSCLC

The Phase I/II ARROW trial provides definitive clinical evidence for pralsetinib's efficacy in RET fusion-positive NSCLC. In the final analysis of 281 patients, the overall response rate (ORR) was 70% (7% complete responses, 63% partial responses) among those with measurable disease (n=259) [1][2]. Importantly, the ORR was 78% in treatment-naïve patients and 63% in those who had received prior platinum-based chemotherapy [1]. Median overall survival was 44.3 months in the overall population and 50.1 months in treatment-naïve patients [1].

NSCLC clinical efficacy ORR OS Phase I/II

Comparative Safety Profile with Selpercatinib: Differences in Adverse Event Patterns

A real-world study using the FDA Adverse Event Reporting System (FAERS) database compared the adverse event profiles of pralsetinib and selpercatinib. The analysis revealed that pralsetinib was associated with a significantly higher reporting odds ratio (ROR) for specific adverse events including decreased platelet count (ROR: 3.24), anemia (ROR: 2.15), and pneumonitis (ROR: 3.88) compared to selpercatinib [1]. Conversely, selpercatinib was associated with a higher risk for QT interval changes [2].

safety adverse events FAERS real-world data

Convenient Once-Daily Dosing Schedule

Pralsetinib is administered as a convenient 400 mg oral dose once daily [1][2]. This contrasts with selpercatinib, which requires twice-daily dosing (160 mg BID) [3]. A once-daily regimen can simplify treatment management and potentially improve patient adherence compared to more frequent dosing schedules [4].

dosing pharmacokinetics patient adherence regimen

Shared Resistance Mechanism: RET G810 Mutations Limit Both Pralsetinib and Selpercatinib

Acquired resistance to pralsetinib and selpercatinib can occur through secondary mutations in the RET kinase domain. The G810 solvent-front mutations (C, R, S, and D) have been identified as a major on-target mechanism of resistance to both first-generation selective RET inhibitors [1][2]. Notably, the G810V mutation was not found to be resistant in clinical studies [1]. This shared resistance profile means that one drug cannot salvage patients who have progressed on the other due to these specific mutations.

resistance RET G810 mutation acquired resistance

Pralsetinib Application Scenarios Based on Evidence-Based Differentiation


First-Line Treatment of Metastatic RET Fusion-Positive NSCLC

Based on the robust and durable clinical activity demonstrated in the ARROW trial, with an ORR of 78% and median OS of 50.1 months in treatment-naïve patients [1], pralsetinib is a preferred first-line targeted therapy for patients with metastatic RET fusion-positive NSCLC. Its high selectivity and once-daily dosing offer a favorable benefit-risk profile compared to older, less selective MKIs or chemotherapy.

Therapy for RET-Altered Thyroid Cancers

Pralsetinib is indicated for adult and pediatric patients with advanced or metastatic RET fusion-positive thyroid cancer who require systemic therapy [2]. Its approval was based on the ARROW trial data, which showed clinically meaningful response rates in this population. The compound's high potency against RET fusions and mutations makes it a targeted option for these cancers.

Clinical Research on RET-Dependent Resistance Mechanisms

Due to its well-characterized resistance profile, specifically the acquisition of RET G810 solvent-front mutations [3], pralsetinib serves as a valuable tool compound in preclinical and clinical research. It is used to model acquired resistance to selective RET inhibitors and to screen for next-generation compounds capable of overcoming these specific mutations.

Comparative Oncology and Real-World Evidence Generation

The distinct adverse event profile of pralsetinib, as revealed by real-world FAERS analysis, provides a strong rationale for comparative effectiveness research and real-world evidence studies [4]. These studies can further refine patient selection criteria by comparing outcomes and toxicities with selpercatinib in diverse, non-trial patient populations, informing personalized treatment algorithms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralsetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.